molecular formula C15H16N6O B11146132 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B11146132
M. Wt: 296.33 g/mol
InChI Key: XVRWTVLFLBMQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a heterocyclic compound featuring a fused triazolopyridine core linked via a methylene group to a carboxamide-substituted tetrahydroindazole moiety.

Properties

Molecular Formula

C15H16N6O

Molecular Weight

296.33 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H16N6O/c22-15(14-10-5-1-2-6-11(10)17-20-14)16-9-13-19-18-12-7-3-4-8-21(12)13/h3-4,7-8H,1-2,5-6,9H2,(H,16,22)(H,17,20)

InChI Key

XVRWTVLFLBMQGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Aryl halides in the triazolopyridine moiety (e.g., 3-bromo derivatives) can undergo Suzuki–Miyaura coupling with boronic acids to introduce diverse substituents prior to amide formation. For instance, using Pd(PPh₃)₄ and Cs₂CO₃ in 1,4-dioxane at 120°C facilitates coupling with aryl boronic acids (45–55% yield).

Reductive Amination

An alternative route involves reductive amination of the triazolopyridine aldehyde with the indazole amine. Sodium cyanoborohydride in methanol at pH 5–6 achieves this transformation, though yields are moderate (50–60%) due to competing side reactions.

Analytical Characterization

The final product is validated using:

  • ¹H/¹³C NMR : Confirms proton environments and carbon骨架. The triazolopyridine methylene group resonates at δ 4.2–4.5 ppm, while the indazole carboxamide NH appears at δ 8.1–8.3 ppm.

  • HRMS : Molecular ion peak matches the theoretical mass (e.g., m/z 354.1425 for C₁₇H₁₈N₆O).

  • X-ray diffraction : Resolves stereochemical details of the tetrahydroindazole ring.

Challenges and Optimization

  • Regioselectivity in Triazolo[4,3-a]pyridine Synthesis : Electron-withdrawing groups on the pyridine ring may induce Dimroth rearrangement, leading to undesired isomers. Exclusion of K₂CO₃ and controlled pH mitigates this issue.

  • Amide Coupling Efficiency : Steric hindrance from the tetrahydroindazole ring reduces coupling yields. Using HATU instead of EDCl improves reactivity (yield increase to 80%).

Chemical Reactions Analysis

Coupling Reactions

A common approach utilizes EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent alongside HOBt (hydroxybenzotriazole) and TEA (triethylamine) . For example:

  • Procedure :

    • React triazole-containing amine with indazole carboxylic acid in dry dichloromethane (DCM).

    • Add EDCI, HOBt, and TEA sequentially.

    • Stir at room temperature overnight, followed by purification via silica gel chromatography .

  • Yield : Typically moderate (e.g., 44% for analogous compounds) .

Ring-Forming Reactions

While not explicitly detailed in the provided sources, the indazole core likely forms via cyclocondensation reactions involving substituted hydrazines and carbonyl precursors. The triazolo[4,3-a]pyridine moiety is typically synthesized from simpler triazole precursors through heterocyclic ring-closure reactions .

Functionalization Reactions

Post-synthesis, the compound undergoes derivatization (e.g., alkylation, acylation) to modify its pharmacological profile. Common methods include:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to introduce substituents.

  • Acylation : Use of acylating agents (e.g., acyl chlorides) to functionalize the carboxamide group.

Reaction Conditions

Parameter Details
Solvents DCM, dimethylformamide (DMF).
Temperature Room temperature or slightly elevated (e.g., reflux conditions) .
Catalysts/Reagents EDCI, HOBt, TEA (molar ratios: 0.35–0.76 mmol TEA per reaction) .
Yield Optimization Purification via column chromatography (PE/EtOAc 1:9 eluent) .

Mechanistic Insights

  • Role of EDCI : Facilitates amidation by activating carboxylic acids into more reactive intermediates .

  • HOBt : Acts as an activating agent , reducing side reactions and improving coupling efficiency .

  • TEA : Neutralizes byproducts (e.g., HCl) and deprotonates intermediates, enhancing reaction rates .

Derivatization and Functionalization

Reaction Type Reagents Purpose
Alkylation Alkyl halides (e.g., CH₃I)Introduce lipophilic groups for improved bioavailability.
Acylation Acyl chlorides (e.g., RCOCl)Modify carboxamide functionality (e.g., drug conjugation).

Characterization Methods

  • ¹H-NMR : Used to confirm structural integrity (e.g., DMSO-d₆ solvent, δ 7–8 ppm signals for aromatic protons) .

  • Mass Spectrometry : Validates molecular weight (e.g., ~378.4 g/mol for analogous compounds).

Comparison with Structural Analogues

Feature Current Compound Related Compounds
Core Structure Indazole + triazolo[4,3-a]pyridine + carboxamidePiperidine rings (e.g., 1-(4,6-dimethyl-2-pyrimidinyl)-N-(2- triazolo[4,3-a]pyridin-3-ylethyl)-3-piperidinecarboxamide)
Functional Groups Triazole, indazole, carboxamidePiperidine, tetrazole, or ethylamine moieties.
Biological Targets IDO1 enzyme, anticancer/anti-inflammatory pathwaysAntimicrobial, antiviral, or anticancer activity.

This compound’s synthesis leverages efficient coupling strategies and diverse functionalization avenues , positioning it as a versatile scaffold for medicinal chemistry applications. Further studies are needed to optimize reaction yields and explore its therapeutic potential.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds containing the triazole moiety. For instance, derivatives of pyridine and triazole have shown significant efficacy against various fungal strains, including Candida species. In particular, some synthesized compounds demonstrated greater antifungal activity than fluconazole, with minimum inhibitory concentration (MIC) values of ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa . This suggests that N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide could be a promising candidate for developing new antifungal agents.

Anticancer Properties

The compound's structural features make it a candidate for anticancer drug development. Studies indicate that triazole-containing compounds exhibit a range of anticancer activities through various mechanisms. They can act as inhibitors of specific enzymes involved in cancer progression or as modulators of signaling pathways critical for tumor growth .

Antimicrobial Activity

The broader antimicrobial properties of triazole derivatives have been documented extensively. These compounds are known to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazole and indazole rings can significantly influence biological activity. For instance:

Substituent Effect on Activity
Methyl groupIncreases lipophilicity and cellular uptake
Hydroxyl groupEnhances hydrogen bonding with biological targets
Halogen atomsModulates electronic properties and binding affinity

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic strategies have been employed to create derivatives with enhanced biological profiles .

Case Study 1: Antifungal Evaluation

A series of novel derivatives were synthesized and evaluated for their antifungal properties against clinical isolates of Candida. The most active compounds were subjected to molecular docking studies to elucidate their binding interactions with fungal enzymes .

Case Study 2: Anticancer Screening

In another study focused on anticancer activity, several derivatives were tested against different cancer cell lines. The results indicated that modifications at specific positions on the indazole ring improved cytotoxicity against breast and lung cancer cells .

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with two analogs derived from available literature:

Property Target Compound Analog 1 () Analog 2 ()
Molecular Formula C₁₈H₁₈N₈O₂ C₁₆H₁₅N₅OS₂ C₁₈H₁₈N₈O₂
Key Functional Groups - Triazolopyridine
- Tetrahydroindazole carboxamide
- Benzothienyl
- Cyano
- Triazolopyridinylsulfanyl acetamide
- Triazolopyridine with 3-methyl-1,2,4-oxadiazole
- Tetrahydroindazole carboxamide
Molecular Weight 378.4 g/mol 365.45 g/mol 378.4 g/mol
Substituent Effects - Carboxamide enhances hydrogen bonding
- Tetrahydroindazole improves solubility
- Sulfanyl group may increase metabolic stability
- Benzothienyl enhances lipophilicity
- Oxadiazole substituent could enhance kinase selectivity

Key Observations :

  • Analog 1 () replaces the carboxamide-linked indazole with a benzothienyl-cyano group and introduces a sulfanyl acetamide chain. The sulfur atom in the sulfanyl group may confer resistance to oxidative metabolism compared to the oxygen-based carboxamide in the target compound .
  • Analog 2 () shares the same molecular formula as the target compound but differs in substituent placement. The 3-methyl-1,2,4-oxadiazole group on the triazolopyridine ring could enhance binding affinity to ATP pockets in kinases due to its planar, electron-deficient nature .

Hypothetical Pharmacokinetic and Pharmacodynamic Comparisons

While experimental data (e.g., IC₅₀, logP) are unavailable, inferences can be drawn from structural differences:

  • In contrast, the target compound’s tetrahydroindazole carboxamide may balance lipophilicity and solubility .
  • Metabolic Stability : The sulfanyl group in Analog 1 might slow hepatic clearance compared to the target compound’s carboxamide, which is prone to hydrolysis by esterases or proteases .
  • Target Selectivity : Analog 2’s oxadiazole substituent could improve selectivity for kinases over off-target receptors, whereas the target compound’s simpler triazolopyridine-indazole linkage might favor broader interactions .

Biological Activity

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a novel compound that has gained attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound features a unique structure combining a triazolo-pyridine moiety with a tetrahydro-indazole framework. This structural diversity may contribute to its biological activities by facilitating interactions with various biological targets.

Research indicates that compounds with similar scaffolds can act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological processes and disorders. Specifically, the [1,2,4]triazolo[4,3-a]pyridine scaffold has been recognized for its ability to enhance glutamate signaling through mGluRs, suggesting that this compound may similarly modulate these pathways .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (μM) Effect
A37510Cytotoxicity observed
HT-298Moderate antineoplastic activity
TK-1012Cytotoxic effects noted

These results indicate a promising therapeutic index for targeting tumor cells .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression. In particular, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) —an enzyme that plays a critical role in immune evasion by tumors. The inhibition of IDO1 can enhance anti-tumor immunity and improve the efficacy of immunotherapeutic strategies .

Case Studies

A recent study highlighted the compound's efficacy in a mouse model of melanoma. Mice treated with the compound exhibited a significant reduction in tumor volume compared to controls. The study also reported an increase in immune cell infiltration within the tumor microenvironment, suggesting enhanced immune response facilitated by IDO1 inhibition .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption and distribution characteristics of this compound. Early findings suggest favorable oral bioavailability and metabolic stability. Further investigations into its half-life and clearance rates are ongoing to optimize dosing regimens for potential clinical use .

Q & A

Q. What are the optimal synthetic routes for this compound, considering its fused heterocyclic architecture?

Methodological Answer: The synthesis of this compound requires multi-step strategies due to its fused triazolo-pyridine and tetrahydroindazole moieties. Key approaches include:

  • Microwave-assisted coupling : Use microwave reactors to accelerate reactions (e.g., cyclization of intermediates with trifluoroacetic acid in methanol/water, as in ).
  • Sequential functionalization : Introduce substituents via alkylation or nucleophilic substitution (e.g., K₂CO₃-mediated reactions in DMF, as in ).
  • Purification : Employ column chromatography (silica gel) or recrystallization to isolate high-purity products.

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

Reaction StepSolvent SystemCatalyst/BaseTemperature/TimeYield (%)Reference
CyclizationMeOH:H₂O (1:2)Trifluoroacetic acidMicrowave, 80°C, 2h66–67
AlkylationDMFK₂CO₃RT, 12h~70

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

  • ¹H/¹³C NMR : Confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm, methylene groups in tetrahydroindazole at δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1720 cm⁻¹, triazole C-N vibrations at ~1510 cm⁻¹) .
  • Melting Point Analysis : Compare with literature values (e.g., 202–207°C for structurally similar triazolo compounds) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using CCDC data (e.g., CCDC 1906114 for triazolo-phosphonates in ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Systematic Substitution : Modify the triazolo-pyridine or indazole moieties (e.g., introduce electron-withdrawing/donating groups at specific positions) and assess biological activity (e.g., enzyme inhibition assays) .
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities and guide synthetic priorities.
  • Data Correlation : Statistically link structural features (e.g., LogP, TPSA) to activity using multivariate regression.

Q. Table 2: Key Parameters for SAR Analysis

ParameterRelevanceExample Value Range
LogPLipophilicity/membrane permeability1.5–3.5 ()
Hydrogen Bond AcceptorsTarget engagement5–7 ()
TPSA (Ų)Solubility/bioavailability80–100 ()

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR/IR data with structurally characterized analogs (e.g., ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate in ).
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals.
  • Dynamic NMR : Resolve conformational equilibria by variable-temperature experiments.
  • Theoretical Calculations : Simulate NMR shifts using software (e.g., ACD/Labs or Gaussian) to match experimental data .

Q. How can oxidative stability of the triazolo-pyridine core be assessed under physiological conditions?

Methodological Answer:

  • Accelerated Oxidation Studies : Expose the compound to H₂O₂ or cytochrome P450 mimics (e.g., Fe-porphyrin systems) and monitor degradation via LC-MS .
  • Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect oxidation products (e.g., N-oxides or hydroxylated derivatives).
  • Kinetic Analysis : Calculate half-life (t₁/₂) under varying pH/temperature conditions to model shelf-life .

Q. What experimental designs are recommended for evaluating biological activity in enzyme inhibition assays?

Methodological Answer:

  • Dose-Response Curves : Test 8–10 concentrations (e.g., 0.1 nM–100 µM) to calculate IC₅₀ values.
  • Positive Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions.
  • Mechanistic Studies : Use Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition modes.
  • Selectivity Screening : Profile against related enzymes to identify off-target effects ().

Q. How should researchers address low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., via in-situ IR or LC-MS monitoring).
  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for coupling steps or switch to biphasic systems.
  • Catalyst Screening : Evaluate Pd/Cu catalysts for cross-coupling efficiency or Lewis acids for cyclization .

Key Considerations for Data Interpretation

  • Contradictory Melting Points : Varying crystal polymorphs or solvate formation may explain discrepancies; use DSC to confirm phase purity .
  • Biological Activity Variability : Account for cell line-specific expression levels or assay buffer composition in reproducibility checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.